Lobatamide D
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Overview
Description
Lobatamide D is a cytotoxic macrolide isolated from the tunicate Aplidium lobatumThis compound has shown significant antiproliferative effects against various human cancer cell lines, making it a promising candidate for antitumor therapy .
Preparation Methods
The synthesis of Lobatamide D involves several key steps:
Hydroboration of 1,1-disubstituted allene: This step constructs the allylic aryl moiety, including a trisubstituted Z-olefin.
Migita-Kosugi-Stille coupling: This reaction is used to form the allylic aryl moiety.
Zhao macrolactonization: This step involves the formation of the bislactone intermediate under acidic conditions.
Hydrozirconation-iodination of the terminal alkyne: This step is followed by copper-mediated coupling with primary amides
Chemical Reactions Analysis
Lobatamide D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the enamide side chain or the macro-benzolactone core.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives
Scientific Research Applications
Lobatamide D has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of macrolides.
Biology: this compound is used to investigate the biological activity of salicylate enamides.
Medicine: The compound is being explored as a potential antitumor agent due to its ability to inhibit vacuolar-type proton ATPase (V-ATPase), which plays a crucial role in intracellular pH regulation
Industry: This compound and its derivatives are being studied for their potential use in developing new pharmaceuticals
Mechanism of Action
Lobatamide D exerts its effects by inhibiting mammalian vacuolar-type proton ATPase (V-ATPase). This enzyme is an ATP-driven proton pump that regulates intracellular pH. By inhibiting V-ATPase, this compound disrupts the pH balance within cells, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on V-ATPase for survival and proliferation .
Comparison with Similar Compounds
Lobatamide D is structurally similar to other salicylate enamides, such as:
- Lobatamide A
- Lobatamide B
- Lobatamide C
- Salicylihalamide A
- Apicularen A
What sets this compound apart is its unique structure, which includes an additional hydroxyl group compared to Lobatamides A-C. This structural difference contributes to its distinct biological activity and potential as an antitumor agent .
Properties
Molecular Formula |
C27H32N2O9 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(Z,4Z)-N-[(E)-3-[(9E,12Z)-11,19-dihydroxy-8-(hydroxymethyl)-12-methyl-2,6-dioxo-3,7-dioxabicyclo[13.4.0]nonadeca-1(15),9,12,16,18-pentaen-4-yl]prop-1-enyl]-4-methoxyiminobut-2-enamide |
InChI |
InChI=1S/C27H32N2O9/c1-18-10-11-19-6-3-8-23(32)26(19)27(35)38-20(7-4-14-28-24(33)9-5-15-29-36-2)16-25(34)37-21(17-30)12-13-22(18)31/h3-6,8-10,12-15,20-22,30-32H,7,11,16-17H2,1-2H3,(H,28,33)/b9-5-,13-12+,14-4+,18-10-,29-15- |
InChI Key |
JIRIKJKTSMGHQG-ZBKQNIHQSA-N |
Isomeric SMILES |
C/C/1=C/CC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(/C=C/C1O)CO)C/C=C/NC(=O)/C=C\C=N/OC |
Canonical SMILES |
CC1=CCC2=C(C(=CC=C2)O)C(=O)OC(CC(=O)OC(C=CC1O)CO)CC=CNC(=O)C=CC=NOC |
Synonyms |
lobatamide D |
Origin of Product |
United States |
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